molecular formula C8H15NO B2614899 1-(2,3-Dimethylpyrrolidin-1-yl)ethanone CAS No. 1849240-34-1

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone

Cat. No. B2614899
CAS RN: 1849240-34-1
M. Wt: 141.214
InChI Key: JHTGIXIJSURGIP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone, also known as α-Pyrrolidinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a synthetic derivative of pyrrolidinone, and it is commonly used in the field of chemistry and pharmacology. In

Scientific Research Applications

Synthesis of New Derivatives

“1-(2,3-Dimethylpyrrolidin-1-yl)ethanone” can be used in the synthesis of new derivatives. For instance, it has been used in the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives .

Cytotoxic Effects

These newly synthesized derivatives have been investigated for their cytotoxic effects. The in vitro cytotoxic activities of the compounds were evaluated against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines . One of the compounds was found to be more effective than 5-fluorouracil (5-FU) in the C6 cancer cell line .

Apoptosis Induction

The mechanism of action of these compounds on the cell cycle has been studied using flow cytometry. The analysis showed that cell death was significantly due to apoptosis . This indicates that these compounds induce cell cycle arrest and may be effective in treating glioma .

Biological Potential of Indole Derivatives

“1-(2,3-Dimethylpyrrolidin-1-yl)ethanone” is structurally similar to indole derivatives, which are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Antiviral Activity

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Given the structural similarity, “1-(2,3-Dimethylpyrrolidin-1-yl)ethanone” could potentially exhibit similar antiviral activities.

Antitubercular Activity

Indole derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . “1-(2,3-Dimethylpyrrolidin-1-yl)ethanone” could potentially be used in the development of new antitubercular agents.

properties

IUPAC Name

1-(2,3-dimethylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-5-9(7(6)2)8(3)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTGIXIJSURGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylpyrrolidin-1-yl)ethanone

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